molecular formula C14H14N2O4S B11119347 4-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid

4-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid

Cat. No.: B11119347
M. Wt: 306.34 g/mol
InChI Key: DQAGZSIZEMPAEZ-UHFFFAOYSA-N
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Description

3-{[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}PROPANOIC ACID is a complex organic compound featuring a thiazole ring, which is known for its versatile biological activities. The compound’s structure includes a methoxyphenyl group and a thiazole moiety, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}PROPANOIC ACID typically involves the reaction of 4-methoxyphenyl isothiocyanate with 3-aminopropanoic acid under controlled conditions. The reaction proceeds through the formation of a thiazole ring, facilitated by the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-{[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}PROPANOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-{[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}PROPANOIC ACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}PROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can bind to active sites, altering the activity of enzymes or blocking receptor sites. This interaction can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}PROPANOIC ACID is unique due to its specific combination of a methoxyphenyl group and a thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C14H14N2O4S

Molecular Weight

306.34 g/mol

IUPAC Name

4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C14H14N2O4S/c1-20-10-4-2-9(3-5-10)11-8-21-14(15-11)16-12(17)6-7-13(18)19/h2-5,8H,6-7H2,1H3,(H,18,19)(H,15,16,17)

InChI Key

DQAGZSIZEMPAEZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCC(=O)O

Origin of Product

United States

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